{3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
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Overview
Description
2-(3-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound that features a thiazolidine ring, a phenoxyacetic acid moiety, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting an appropriate thioamide with an α-halo ketone under basic conditions.
Introduction of the Phenoxyacetic Acid Moiety: This step involves the nucleophilic substitution reaction between phenoxyacetic acid and a suitable electrophile, such as a halogenated intermediate.
Formation of the Sulfanylidene Group: This can be introduced by treating the intermediate with sulfur-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its structural complexity, the compound is a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry
Agriculture: It can be used in the development of herbicides or pesticides, leveraging its phenoxyacetic acid moiety.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the context of its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: The compound can interact with specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid Derivatives: Compounds like 2,4-dichlorophenoxyacetic acid and 4-chloro-2-methylphenoxyacetic acid share structural similarities.
Thiazolidine Derivatives: Compounds containing the thiazolidine ring, such as pioglitazone and rosiglitazone.
Uniqueness
Structural Complexity: The combination of a thiazolidine ring, phenoxyacetic acid moiety, and sulfanylidene group makes this compound unique.
Properties
Molecular Formula |
C14H13NO4S2 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[3-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C14H13NO4S2/c1-2-15-13(18)11(21-14(15)20)7-9-4-3-5-10(6-9)19-8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17)/b11-7+ |
InChI Key |
GOQDEJWEFJREDF-YRNVUSSQSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=CC=C2)OCC(=O)O)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)OCC(=O)O)SC1=S |
Origin of Product |
United States |
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